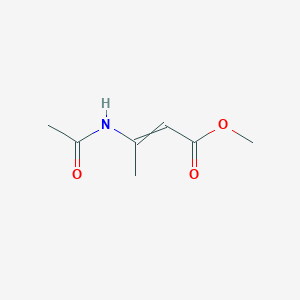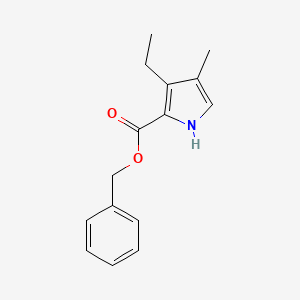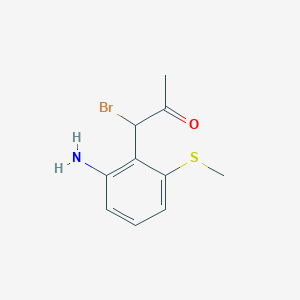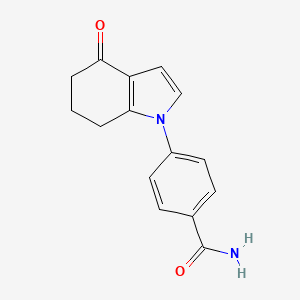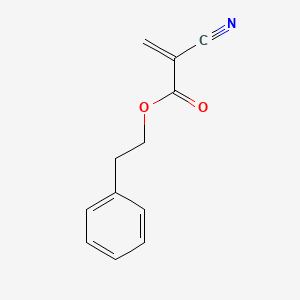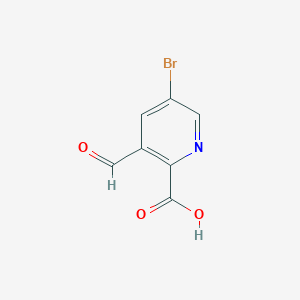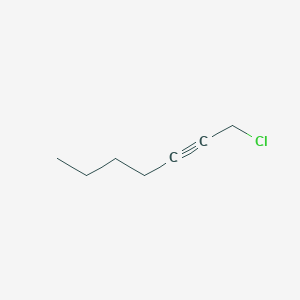
(3',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by its biphenyl structure with multiple halogen substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Reduction: Conversion of the intermediate product to the desired methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Pharmacology: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Chemical Manufacturing: Use as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
- (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine
Uniqueness
The unique combination of chlorine and fluorine substitutions in (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.
Propiedades
Fórmula molecular |
C13H6Cl2F4O |
|---|---|
Peso molecular |
325.08 g/mol |
Nombre IUPAC |
[4-(3,5-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-6-1-5(2-7(15)3-6)9-12(18)10(16)8(4-20)11(17)13(9)19/h1-3,20H,4H2 |
Clave InChI |
XYNQDFMKMGPWQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



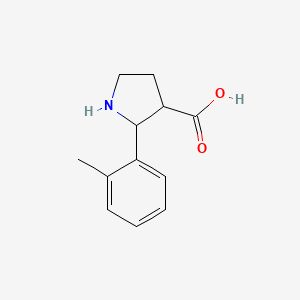

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

